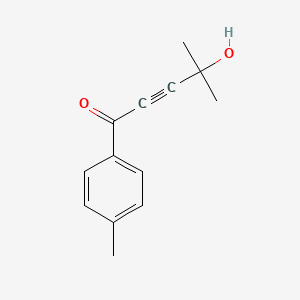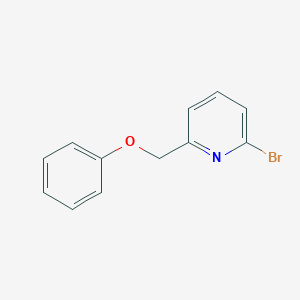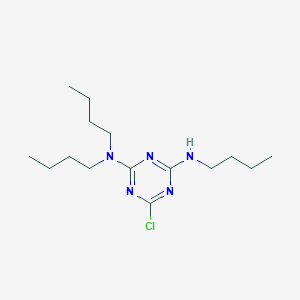![molecular formula C9H13BrO4 B14256623 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate CAS No. 213453-02-2](/img/structure/B14256623.png)
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C10H15BrO4. It is a colorless to light yellow clear liquid at room temperature and is primarily used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with 2-hydroxyethyl acrylate. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-2-methylpropanoic acid derivatives.
Polymerization: Poly(this compound) is formed.
Hydrolysis: 2-bromo-2-methylpropanoic acid and 2-hydroxyethyl acrylate are produced.
Applications De Recherche Scientifique
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate is used in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is used in the preparation of biocompatible materials for drug delivery systems.
Medicine: It is explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl methacrylate
- 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl acrylate
- 2-bromo-2-methylpropanoic acid
Uniqueness
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate is unique due to its dual functionality, possessing both a bromine atom and an acrylate group. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
213453-02-2 |
|---|---|
Formule moléculaire |
C9H13BrO4 |
Poids moléculaire |
265.10 g/mol |
Nom IUPAC |
2-prop-2-enoyloxyethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C9H13BrO4/c1-4-7(11)13-5-6-14-8(12)9(2,3)10/h4H,1,5-6H2,2-3H3 |
Clé InChI |
QTJPDGNUTQHUOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCCOC(=O)C=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)

![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)

![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)


![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)




![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
